Cas no 211814-16-3 (N-cyclopropyloxan-4-amine)
N-cyclopropyloxan-4-amine Chemical and Physical Properties
Names and Identifiers
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- N-Cyclopropyltetrahydro-2H-pyran-4-amine
- Cyclopropyl-(tetrahydro-pyran-4-yl)-amine
- N-Cyclopropyl-N-tetrahydro-2H-pyran-4-ylamine
- N-cyclopropyloxan-4-amine
- N-cyclopropyl-4-oxanamine
- N-cyclopropyltetrahydro-2H-pyran-4-amine(SALTDATA: HCl)
- STK501616
- DUIOGILHLJADHT-UHFFFAOYSA-N
- FS-5572
- N-Cyclopropyl-N-tetrahydro-2H-pyran-4ylamine
- EN300-166501
- n-cyclopropyl-tetrahydro-2h-pyran-4-amine
- DTXCID00377128
- SB35373
- CS-0087787
- MFCD06658420
- DB-066444
- ALBB-005175
- N-Cyclopropyl-N-tetrahydro-2H-pyran-4-ylamine, AldrichCPR
- N-Cyclopropyl-tetrahydro-2H-pyran-4-amine hydrochloride
- DTXSID30426294
- AB1371
- SCHEMBL2405510
- AKOS005171381
- 211814-16-3
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- MDL: MFCD06658420
- Inchi: 1S/C8H15NO/c1-2-7(1)9-8-3-5-10-6-4-8/h7-9H,1-6H2
- InChI Key: DUIOGILHLJADHT-UHFFFAOYSA-N
- SMILES: O1CCC(CC1)NC1CC1
Computed Properties
- Exact Mass: 141.11500
- Monoisotopic Mass: 141.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 106
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 21.3Ų
Experimental Properties
- Density: 1.0±0.1 g/cm3
- Boiling Point: 219.0±33.0 °C at 760 mmHg
- Flash Point: 81.4±14.8 °C
- PSA: 21.26000
- LogP: 1.30830
- Vapor Pressure: 0.1±0.4 mmHg at 25°C
N-cyclopropyloxan-4-amine Security Information
- Signal Word:warning
- Hazard Statement: Irritant
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 22-37/38-41
- Safety Instruction: 26-39
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Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-cyclopropyloxan-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 016051-1g |
N-Cyclopropyl-N-tetrahydro-2H-pyran-4ylamine |
211814-16-3 | 95% | 1g |
£108.00 | 2022-03-01 | |
| Fluorochem | 016051-5g |
N-Cyclopropyl-N-tetrahydro-2H-pyran-4ylamine |
211814-16-3 | 95% | 5g |
£336.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 016091-1g |
N-Cyclopropyl-N-tetrahydro-2H-pyran-4-ylamine |
211814-16-3 | 98% | 1g |
3087.0CNY | 2021-07-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 016091-5g |
N-Cyclopropyl-N-tetrahydro-2H-pyran-4-ylamine |
211814-16-3 | 98% | 5g |
11379.0CNY | 2021-07-05 | |
| Alichem | A119001241-1g |
N-Cyclopropyltetrahydro-2H-pyran-4-amine |
211814-16-3 | 98% | 1g |
$152.60 | 2023-09-02 | |
| TRC | C992058-100mg |
N-Cyclopropyl-N-tetrahydro-2H-pyran-4-ylamine |
211814-16-3 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C992058-500mg |
N-Cyclopropyl-N-tetrahydro-2H-pyran-4-ylamine |
211814-16-3 | 500mg |
$ 230.00 | 2022-06-06 | ||
| TRC | C992058-1g |
N-Cyclopropyl-N-tetrahydro-2H-pyran-4-ylamine |
211814-16-3 | 1g |
$ 340.00 | 2022-06-06 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0242-1g |
Cyclopropyl-(tetrahydro-pyran-4-yl)-amine |
211814-16-3 | 96% | 1g |
831.08CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0242-5g |
Cyclopropyl-(tetrahydro-pyran-4-yl)-amine |
211814-16-3 | 96% | 5g |
2527.17CNY | 2021-05-08 |
N-cyclopropyloxan-4-amine Suppliers
N-cyclopropyloxan-4-amine Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
Additional information on N-cyclopropyloxan-4-amine
Research Brief on N-cyclopropyloxan-4-amine (CAS: 211814-16-3) in Chemical Biology and Pharmaceutical Applications
N-cyclopropyloxan-4-amine (CAS: 211814-16-3) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and relevance in drug discovery.
Recent studies have highlighted the role of N-cyclopropyloxan-4-amine as a key intermediate in the synthesis of novel bioactive compounds. Its cyclopropyl moiety and oxan-4-amine scaffold contribute to its versatility in medicinal chemistry, enabling the development of compounds with enhanced pharmacokinetic properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in creating selective kinase inhibitors, showing promising activity against several cancer cell lines.
The molecular mechanism of N-cyclopropyloxan-4-amine derivatives has been investigated in multiple pharmacological contexts. Research indicates that these compounds can modulate various signaling pathways, including those involved in inflammation and neurodegeneration. Notably, a derivative incorporating this scaffold exhibited potent activity as a serotonin receptor modulator in preclinical models of depression, suggesting potential applications in central nervous system disorders.
From a synthetic chemistry perspective, recent advances have improved the efficiency of producing N-cyclopropyloxan-4-amine and its derivatives. A 2024 paper in Organic Process Research & Development described an optimized catalytic process that increases yield while reducing environmental impact. These methodological improvements are critical for scaling up production for potential clinical applications.
Structural-activity relationship (SAR) studies have provided valuable insights into how modifications to the N-cyclopropyloxan-4-amine core affect biological activity. Researchers have identified specific positions on the molecule that can be functionalized to enhance target binding affinity or improve metabolic stability. These findings are guiding the design of next-generation compounds with improved therapeutic profiles.
In drug formulation research, N-cyclopropyloxan-4-amine has shown favorable physicochemical properties that make it suitable for various delivery systems. Recent work has explored its incorporation into nanoparticle formulations and prodrug approaches, potentially addressing challenges related to bioavailability and targeted delivery.
Looking forward, N-cyclopropyloxan-4-amine continues to be a focus of investigation in multiple therapeutic areas. Ongoing clinical trials are evaluating derivatives of this compound for oncology and neurological indications, with preliminary results expected in late 2024. The molecule's versatility suggests it may serve as a platform for developing treatments across diverse disease areas.
This research brief demonstrates that N-cyclopropyloxan-4-amine (211814-16-3) represents an important building block in modern drug discovery. Its continued investigation is likely to yield significant advances in medicinal chemistry and contribute to the development of novel therapeutic agents with improved efficacy and safety profiles.
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